molecular formula C10H9ClO2 B3024963 2-(3-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 91552-11-3

2-(3-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B3024963
CAS No.: 91552-11-3
M. Wt: 196.63 g/mol
InChI Key: YGWYJGWUNQIPPV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound belonging to the class of cyclopropane carboxylic acids It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-chlorophenyl group

Scientific Research Applications

2-(3-Chlorophenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-chlorophenyl derivative, followed by carboxylation. One common method involves the reaction of 3-chlorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
  • 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
  • 2-(3-Bromophenyl)cyclopropanecarboxylic acid

Comparison: 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWYJGWUNQIPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901546
Record name NoName_677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude cyclopropanated ester from above (1.09 g, 5.17 mmol) was dissolved in 30 mL MeOH and treated with 15 mL of 2 M aqueous NaOH solution. The mixture was stirred at room temperature for 2 h. It was then placed on a rotary evaporator to remove the MeOH. The remaining solution was diluted with water (30 mL), washed with ether (15 mL), then acidified with 5 M aqueous HCl solution. The product was extracted with ether (3×40 mL) and the combined organics were washed with brine and dried (MgSO4). After filtration, the solvents were removed in vacuo to afford 792 mg of 2-(3-chlorophenyl)-cyclopropanecarboxylic acid as a white solid (4.03 mmol, 78% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(3-Chlorophenyl)cyclopropanecarboxylic acid
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid
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2-(3-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(3-Chlorophenyl)cyclopropanecarboxylic acid

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